![molecular formula C16H14FNO4S B2842765 (3S)-2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1214629-78-3](/img/structure/B2842765.png)
(3S)-2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a fluorobenzenesulfonyl group attached to the 2-position and a carboxylic acid group attached to the 3-position of the isoquinoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a fluorobenzenesulfonyl group, and a carboxylic acid group. The presence of these functional groups would influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The isoquinoline ring might undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in acidic properties, while the aromatic isoquinoline ring might contribute to its stability and rigidity .Scientific Research Applications
Synthesis and Chemical Transformations
Research into the synthesis and chemical transformations of tetrahydroisoquinoline derivatives, including those structurally related to "(3S)-2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid," highlights their significance in organic chemistry. For instance, the work of Novikov et al. (2005) demonstrates the 1,3-Dipolar Cycloaddition process to synthesize fluorine-substituted pyrroles and pyrrolo[2,1-a]-isoquinoline derivatives, showcasing the versatility of related structures in synthesizing complex heterocyclic compounds [Novikov et al., 2005].
Catalysts in Chemical Reactions
The compound and its analogs have been explored as catalysts in chemical reactions, indicating their utility in facilitating or enhancing chemical transformations. An example includes the research by Yolacan et al. (2014), which evaluated mono- and dipeptides based on tetrahydroisoquinoline for asymmetric aldol reactions, highlighting their potential as organocatalysts for enantioselective processes [Yolacan et al., 2014].
Antitumor Activities
Organotin(IV) carboxylates, including those derived from amide carboxylic acids similar in structure to the compound , have been synthesized and studied for their antitumor activities. Xiao et al. (2017) synthesized a series of organotin carboxylates and investigated their structures and preliminary antitumor activities, underscoring the potential biomedical applications of these compounds [Xiao et al., 2017].
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-2-(2-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c17-13-7-3-4-8-15(13)23(21,22)18-10-12-6-2-1-5-11(12)9-14(18)16(19)20/h1-8,14H,9-10H2,(H,19,20)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEARBDFEOGETR-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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